Cas no 156707-43-6 (FTase Inhibitor II)

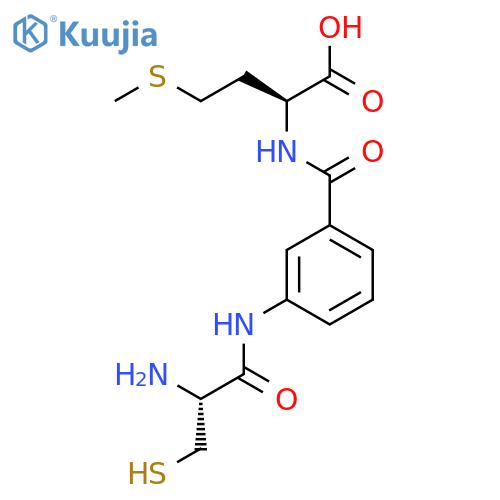

FTase Inhibitor II structure

商品名:FTase Inhibitor II

CAS番号:156707-43-6

MF:C15H21N3O4S2

メガワット:371.474941015244

MDL:MFCD01861107

CID:107552

FTase Inhibitor II 化学的及び物理的性質

名前と識別子

-

- L-Methionine,N-[4-[[(2R)-2-amino-3-mercapto-1-oxopropyl]amino]benzoyl]-

- CYS-4-(2-AMINOBENZOYL)-MET

- FTase Inhibitor II

- H-Cys-4-Abz-Met-OH

- CYSTEINE-(4-AMINOBENOZYL)METHIONINE

- FTI II

-

- MDL: MFCD01861107

- インチ: InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1

- InChIKey: QZVAZQOXHOMYJF-RYUDHWBXSA-N

- ほほえんだ: CSCC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CS)N

計算された属性

- せいみつぶんしりょう: 371.09700

- 水素結合ドナー数: 4

- 水素結合受容体数: 7

- 重原子数: 24

- 回転可能化学結合数: 11

じっけんとくせい

- 密度みつど: 1.363±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(1 g/l)(25ºC)、

- PSA: 185.62000

- LogP: 1.98250

FTase Inhibitor II 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB477364-5 mg |

H-Cys-4-Abz-Met-OH; . |

156707-43-6 | 5mg |

€206.00 | 2023-06-15 | ||

| A2B Chem LLC | AA78758-5mg |

L-Methionine, N-[4-[[(2R)-2-amino-3-mercapto-1-oxopropyl]amino]benzoyl]- |

156707-43-6 | >98.50% | 5mg |

$371.00 | 2024-04-20 | |

| TRC | F810350-1mg |

FTase Inhibitor II |

156707-43-6 | 1mg |

$64.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-221633-1mg |

FTase Inhibitor II, |

156707-43-6 | 1mg |

¥346.00 | 2023-09-05 | ||

| abcr | AB477364-25 mg |

H-Cys-4-Abz-Met-OH; . |

156707-43-6 | 25mg |

€674.00 | 2023-06-15 | ||

| abcr | AB477364-25mg |

H-Cys-4-Abz-Met-OH; . |

156707-43-6 | 25mg |

€717.70 | 2025-02-16 | ||

| abcr | AB477364-5mg |

H-Cys-4-Abz-Met-OH; . |

156707-43-6 | 5mg |

€216.90 | 2025-02-16 | ||

| A2B Chem LLC | AA78758-1mg |

L-Methionine, N-[4-[[(2R)-2-amino-3-mercapto-1-oxopropyl]amino]benzoyl]- |

156707-43-6 | >98.50% | 1mg |

$178.00 | 2024-04-20 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19802-1mg |

FTase Inhibitor II |

156707-43-6 | 98% | 1mg |

¥592.00 | 2023-09-09 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19802-5mg |

FTase Inhibitor II |

156707-43-6 | 98% | 5mg |

¥1928.00 | 2023-09-09 |

FTase Inhibitor II 関連文献

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

-

5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

156707-43-6 (FTase Inhibitor II) 関連製品

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 157047-98-8(Benzomalvin C)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:156707-43-6)FTase Inhibitor II

清らかである:99%

はかる:25mg

価格 ($):399.0